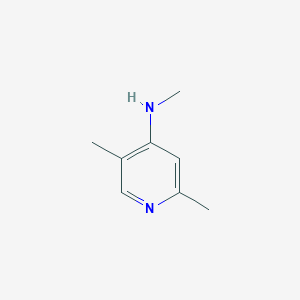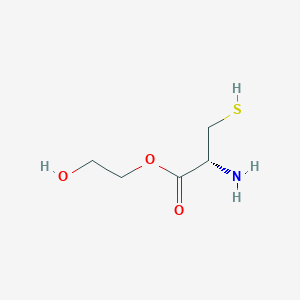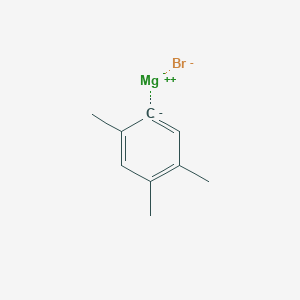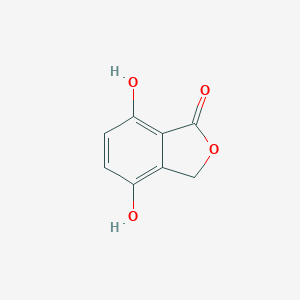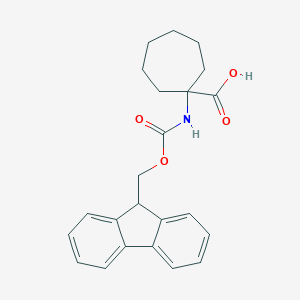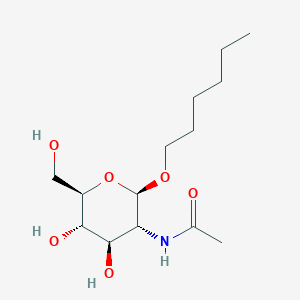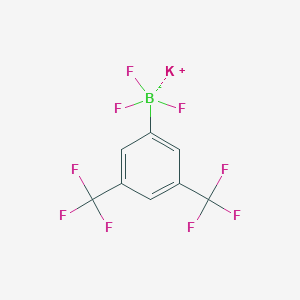
Trifluoroborato de 3,5-bis(trifluorometil)fenilo potásico
Descripción general
Descripción
Enarodustat, también conocido por su código de desarrollo JTZ-951 y nombre comercial Enaroy, es un fármaco utilizado principalmente para el tratamiento de la anemia, particularmente la anemia asociada con la enfermedad renal crónica. Actúa como un inhibidor de la hidroxilasa de prolina del factor inducible por hipoxia, que desempeña un papel crucial en la regulación de la eritropoyesis (la producción de glóbulos rojos) en condiciones hipóxicas .
Aplicaciones Científicas De Investigación
Enarodustat tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto modelo para estudiar los inhibidores de la hidroxilasa de prolina del factor inducible por hipoxia.
Biología: Investigado por su papel en la regulación de la eritropoyesis y sus efectos en las respuestas celulares a la hipoxia.
Medicina: Utilizado principalmente en el tratamiento de la anemia asociada con la enfermedad renal crónica.
Industria: Los métodos de síntesis y producción de Enarodustat se estudian para mejorar los procesos de fabricación industrial y garantizar productos farmacéuticos de alta calidad
Mecanismo De Acción
Enarodustat ejerce sus efectos inhibiendo la hidroxilasa de prolina del factor inducible por hipoxia. Esta enzima es responsable de la degradación del factor inducible por hipoxia-alfa en condiciones normóxicas. Al inhibir esta enzima, Enarodustat estabiliza el factor inducible por hipoxia-alfa, lo que lleva a una mayor transcripción de genes involucrados en la eritropoyesis, incluyendo la eritropoyetina. Esto da como resultado una mayor producción de glóbulos rojos, aliviando así la anemia .
Compuestos similares:
Daprodustat: Otro inhibidor de la hidroxilasa de prolina del factor inducible por hipoxia utilizado para el tratamiento de la anemia.
Roxadustat: Similar en función, utilizado para la anemia asociada con la enfermedad renal crónica.
Vadadustat: También inhibe la hidroxilasa de prolina del factor inducible por hipoxia y se utiliza para indicaciones similares.
Unicidad de Enarodustat: Enarodustat es único en su estructura química específica, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas. Ha demostrado eficacia tanto en pacientes con enfermedad renal crónica dependientes de diálisis como no dependientes de diálisis, con un perfil de seguridad favorable. Su administración oral ofrece una alternativa conveniente a los agentes estimulantes de la eritropoyesis inyectables .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Enarodustat implica múltiples pasos, comenzando con la preparación de la estructura central de triazolopiridina. Los pasos clave incluyen:
- Formación del núcleo de triazolopiridina a través de reacciones de ciclización.
- Introducción del grupo feniletilo mediante alquilación de Friedel-Crafts.
- Hidroxilación del anillo de piridina.
- Formamidación para introducir el grupo formamida.
- Acilación final para unir la porción de ácido acético.
Métodos de producción industrial: La producción industrial de Enarodustat sigue rutas sintéticas similares pero está optimizada para la fabricación a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Enarodustat experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo en el anillo de piridina puede oxidarse en condiciones específicas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Varios sustituyentes en el núcleo de triazolopiridina pueden ser reemplazados a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.
Sustitución: Las condiciones varían dependiendo del sustituyente, pero a menudo implican el uso de bases o ácidos fuertes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de una cetona o un aldehído, mientras que la reducción de un grupo nitro da como resultado una amina .
Comparación Con Compuestos Similares
Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.
Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.
Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.
Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .
Propiedades
IUPAC Name |
potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMTVMZBOZGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF9K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635435 | |
| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-09-2 | |
| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
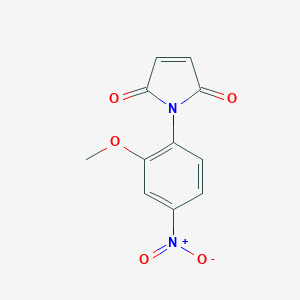
![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)
